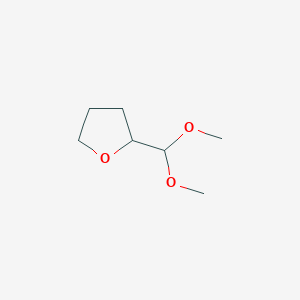

2-(Dimethoxymethyl)oxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethoxymethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-8-7(9-2)6-4-3-5-10-6/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOLAVLUVREOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCO1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42187-43-9 | |

| Record name | 2-(dimethoxymethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 2 Dimethoxymethyl Oxolane and Analogous Structures

Catalytic Hydrogenation Strategies for Oxolane Ring Formation with Acetalic Substitution

The formation of the saturated oxolane ring from furanic precursors, while preserving or concurrently forming an acetal (B89532) substituent, represents an efficient synthetic route. This often involves catalytic hydrogenation where both the furan (B31954) ring and an aldehyde functionality are targeted.

One-Pot Acetal Hydrogenation of Furanic Aldehydes to 2-(Dimethoxymethyl)tetrahydrofuran

The direct conversion of furanic aldehydes, such as furfural (B47365), into 2-(dimethoxymethyl)tetrahydrofuran in a single step is a highly attractive process from a green chemistry perspective. This "one-pot" or tandem reaction combines acetalization and hydrogenation, thereby reducing the number of separate reaction and purification steps. The process typically involves reacting the furanic aldehyde with methanol (B129727) in the presence of a dual-function catalyst system under a hydrogen atmosphere.

The reaction proceeds via an initial acid-catalyzed acetalization of the aldehyde group with methanol to form 2-(dimethoxymethyl)furan. This intermediate is then hydrogenated in the same pot over a metal catalyst to reduce the furan ring to the saturated oxolane (tetrahydrofuran) ring. mdpi.com A similar process, reductive etherification, has been successfully demonstrated for converting furfural to furfuryl ethers using a combination of an acid catalyst and a hydrogenation catalyst. mdpi.com The successful one-pot hydrogenation of furfural to other valuable products like 2-methyltetrahydrofuran (B130290) (2-MeTHF) further underscores the feasibility of tandem catalytic processes. kaust.edu.sakaust.edu.sa

Development and Optimization of Heterogeneous Palladium-Based Catalysts for Selective Transformation

Palladium (Pd)-based catalysts are widely recognized for their exceptional ability to catalyze hydrogenation reactions due to their unique electronic structure, which facilitates the adsorption and activation of both hydrogen and unsaturated substrates. nih.gov For the selective transformation of furanic aldehydes to substituted oxolanes, heterogeneous palladium catalysts are preferred as they are stable under harsh reaction conditions, easily separated from the reaction mixture, and reusable. nih.gov

The development of these catalysts focuses on enhancing selectivity towards the desired product while minimizing side reactions such as hydrogenolysis or over-reduction. Key factors in catalyst optimization include:

Support Material: The choice of support (e.g., activated carbon, titania, silica) can significantly influence the dispersion and electronic properties of the palladium nanoparticles, thereby affecting catalytic activity and selectivity. researchgate.net For instance, Pd supported on activated carbon has shown high efficiency in the reductive etherification of furfural. mdpi.com

Metal Loading: The concentration of palladium on the support must be carefully controlled. A 3% Pd/C catalyst, for example, has demonstrated complete conversion of furfural with high selectivity towards ring-hydrogenated products. researchgate.net

Bimetallic Formulations: The addition of a second metal, such as nickel (Ni) or iridium (Ir), can create synergistic effects that improve catalyst performance. kaust.edu.safrontiersin.org Bimetallic catalysts can exhibit modified electronic properties that favor the desired reaction pathway. frontiersin.org

The table below summarizes the performance of various catalysts in the hydrogenation of furanic aldehydes, highlighting the versatility and potential for optimization.

| Catalyst | Substrate | Product(s) | Key Findings |

| Pd/C | Furfural | Tetrahydrofuran (B95107) (THF) and other ring-hydrogenated products | Showed 80% selectivity to ring-hydrogenated products at complete conversion. researchgate.net |

| Pd nanoparticles on active carbon | Furfural | Furfuryl ethyl ether | Achieved 81% yield at low temperature (60 °C) via reductive etherification. mdpi.com |

| Ir-Ni/C | Furfural | 2-Methyltetrahydrofuran (2-MeTHF) | Bimetallic catalyst showed 99% conversion with ~74% selectivity to 2-MeTHF. kaust.edu.sakaust.edu.sa |

| Ru-based catalysts | 5-Hydroxymethylfurfural | 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMF) | Achieved 99% yield of BHMF under mild conditions. frontiersin.org |

Mechanistic Insights into Supported Palladium Catalysis for Furan Ring Reduction and Acetal Formation

The mechanism for the one-pot synthesis of 2-(dimethoxymethyl)oxolane involves a sequence of catalytic steps on the surface of the palladium catalyst.

Acetal Formation: The process begins with the acid-catalyzed reaction between the furanic aldehyde (e.g., furfural) and the alcohol (methanol). This is a necessary preliminary step to form the acetal intermediate, 2-(dimethoxymethyl)furan. mdpi.com The presence of an acid is crucial for this initial transformation. mdpi.com

Adsorption and Hydrogenation: The resulting furanic acetal adsorbs onto the surface of the palladium catalyst. The furan ring's π-electrons interact with the d-orbitals of the palladium atoms. Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and dissociates into active hydrogen atoms.

Stepwise Ring Reduction: The hydrogenation of the furan ring is believed to occur in a stepwise manner. The adsorbed hydrogen atoms are sequentially added across the double bonds of the furan ring, eventually leading to the saturated tetrahydrofuran (oxolane) structure. The specific orientation of the molecule on the catalyst surface can influence the reaction pathway and the selectivity of the products formed. acs.org

Desorption: Once the furan ring is fully saturated, the final product, 2-(dimethoxymethyl)oxolane, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

Targeted Acetalization Reactions for Introducing the Dimethoxymethyl Moiety

Acetalization is a fundamental and widely used method for protecting aldehyde functional groups in organic synthesis. The formation of the dimethoxymethyl acetal is a key step in synthesizing the title compound when the oxolane ring is already present or formed through an independent pathway.

Generation of Dimethoxymethyl Acetals from Aldehydes via Trace Acid Catalysis

Traditionally, acetal formation requires significant amounts of strong acid catalysts and the removal of water to drive the reaction equilibrium towards the product. nih.govlibretexts.org However, modern methods have demonstrated that the reaction can proceed smoothly and efficiently using only trace amounts of a conventional acid catalyst (as low as 0.03-0.1 mol%) without the need for water sequestration. nih.govacs.org

This method involves stirring the aldehyde in methanol with a catalytic amount of an acid like hydrochloric acid (HCl) at ambient temperature. acs.org The process is advantageous due to its mild conditions, low catalyst loading, high yields, and simple workup procedure. nih.gov The key insight is that while acid is necessary to activate the carbonyl group, an excess of acid can protonate the alcohol nucleophile, reducing its effectiveness, and can also promote the reverse hydrolysis reaction. acs.org Therefore, a low, catalytic amount of acid provides the optimal balance for efficient acetal formation. acs.org

The table below illustrates the effectiveness of trace acid catalysis for the acetalization of various aldehydes with methanol.

| Aldehyde | Catalyst Loading (mol% HCl) | Reaction Time | Conversion/Yield |

| trans-Cinnamaldehyde | 0.1 | 30 min | >99% conversion, 96% isolated yield. acs.org |

| Benzaldehyde (B42025) | 0.1 | 30 min | >99% conversion, 95% isolated yield. acs.org |

| 4-Nitrobenzaldehyde | 0.1 | 30 min | >99% conversion, 96% isolated yield. acs.org |

| 2-Furaldehyde | 0.1 | 30 min | >99% conversion, 96% isolated yield. acs.org |

| Heptanal | 0.1 | 30 min | >99% conversion, 93% isolated yield. acs.org |

Chemoselectivity and Substrate Versatility in Acetal Formation Protocols

A significant advantage of modern acetalization protocols, particularly those using trace acid catalysis, is their high degree of chemoselectivity and broad substrate scope. nih.gov

Chemoselectivity: These mild methods allow for the selective protection of aldehydes in the presence of other functional groups, including ketones. This selectivity arises because aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more reactive towards nucleophilic attack by alcohols under these controlled conditions. Furthermore, the protocol is compatible with various acid-sensitive protecting groups, such as N-Boc-protected amines and silyl-protected alcohols, which would not survive harsher, more acidic conditions. nih.govresearchgate.net

Substrate Versatility: The versatility of trace acid-catalyzed acetalization has been demonstrated across a wide range of aldehyde substrates. acs.org The reaction works efficiently for:

Aromatic aldehydes (both electron-rich and electron-deficient). acs.org

α,β-Unsaturated aldehydes. acs.org

Aliphatic aldehydes. acs.org

Heteroaromatic aldehydes, such as 2-furaldehyde. acs.org

This broad applicability makes it a robust and reliable method for introducing the dimethoxymethyl moiety onto a diverse array of molecular scaffolds. nih.govorganic-chemistry.orgresearchgate.net

Formation of Dimethoxymethyl-Substituted Tetrahydrofuranones under Acidic Conditions

The synthesis of tetrahydrofuran-2-ones (γ-butyrolactones) bearing a dimethoxymethyl substituent can be effectively achieved through acid-catalyzed intramolecular cyclization. This process, known as lactonization, typically involves a γ-hydroxy carboxylic acid or its corresponding ester as the precursor. The presence of an acid catalyst facilitates the intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the carboxylic acid or ester, leading to the formation of the five-membered lactone ring and the elimination of water or an alcohol. youtube.com

The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The distal hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a small molecule (e.g., water) yields the stable cyclic ester, the tetrahydrofuranone. youtube.com

For the synthesis of a dimethoxymethyl-substituted tetrahydrofuranone, the starting material would be a γ-hydroxy acid or ester that already contains the dimethoxymethyl moiety at the desired position. The stability of the dimethoxymethyl group (an acetal) under controlled acidic conditions is crucial for the success of this transformation. While strong acidic conditions can lead to the hydrolysis of the acetal, carefully selected catalysts and reaction conditions allow for the selective lactonization while preserving the acetal functionality.

Table 1: Representative Acid-Catalyzed Lactonization for Tetrahydrofuranone Synthesis This table presents a generalized reaction based on established chemical principles for intramolecular cyclization.

| Reactant | Catalyst | Solvent | Product |

| Ethyl 4-hydroxy-5,5-dimethoxypentanoate | p-Toluenesulfonic acid (p-TsOH) | Toluene (B28343) | 5-(Dimethoxymethyl)dihydrofuran-2(3H)-one |

| 4-Hydroxy-5,5-dimethoxypentanoic acid | Sulfuric Acid (cat.) | Benzene | 5-(Dimethoxymethyl)dihydrofuran-2(3H)-one |

| Methyl 4-hydroxy-4-(dimethoxymethyl)pentanoate | Amberlyst-15 | Dichloromethane | 4-(Dimethoxymethyl)-4-methyldihydrofuran-2(3H)-one |

Advanced Approaches to Functionalized 2-(Dimethoxymethyl)oxolane Derivatives

Alkylation Reactions for Introducing Halogenated Side Chains to Dimethoxymethyl-Oxolane Scaffolds

Introducing halogenated side chains onto an oxolane scaffold that also contains a dimethoxymethyl group can be accomplished through strategic precursor synthesis rather than direct alkylation of a pre-formed ring. This approach involves using multifunctional building blocks that contain both the necessary functionalities for ring formation and the desired halogenated side chain.

A notable strategy employs functionalized tris(hydroxymethyl)methane derivatives. researchgate.net For instance, pentaerythritol (B129877) monobromide, which contains three hydroxyl groups and a bromomethyl group (-CH₂Br), serves as a versatile starting material. researchgate.net This precursor can undergo a series of reactions to construct the oxolane ring while retaining the bromoalkyl side chain for further modifications.

One plausible synthetic pathway involves the selective protection of two hydroxyl groups, followed by an intramolecular Williamson ether synthesis to form the oxolane ring. The remaining hydroxyl group can then be used to introduce the dimethoxymethyl functionality. Alternatively, acid-catalyzed dehydration and cyclization of a precursor derived from pentaerythritol monobromide could yield the desired halogenated oxolane structure.

Table 2: Conceptual Synthetic Route to a Halogenated Dimethoxymethyl-Oxolane This table outlines a conceptual pathway using a functionalized precursor based on known chemical transformations.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Pentaerythritol monobromide researchgate.net | 1. Acetonide protection (2,2-dimethoxypropane, acid cat.) 2. Oxidation of remaining -OH to aldehyde | 3-(Bromomethyl)-3-(hydroxymethyl)oxetane derivative, followed by oxidation |

| 2 | Aldehyde from Step 1 | Methanol, acid catalyst (e.g., HCl) | Formation of the dimethoxymethyl group |

| 3 | Acetal from Step 2 | Deprotection of acetonide | Diol with bromomethyl and dimethoxymethyl groups |

| 4 | Diol from Step 3 | Acid-catalyzed dehydration/cyclization (e.g., H₂SO₄) | 3-(Bromomethyl)-3-(dimethoxymethyl)oxolane |

Synthesis of Complex Oxolane Systems Bearing Multiple Functionalities, including Dimethoxymethyl Groups

The integration of the dimethoxymethyl group into complex, multifunctional systems containing an oxolane or an analogous ring is a key strategy in the synthesis of natural products and other intricate molecules. An illustrative example is found in the synthetic pathways toward podophyllotoxin (B1678966) analogs, which feature a core structure containing a lactone (a furanone, which is an oxo-substituted oxolane) and various stereochemically rich substituents.

One documented approach begins with a complex, substituted benzodioxole, which serves as an oxolane analog. newdrugapprovals.org The synthesis starts with 6-bromo-1,3-benzodioxole-5-carbaldehyde dimethyl acetal. newdrugapprovals.org This molecule already contains the dimethoxymethyl group and a halogenated, multi-substituted aromatic system fused to the oxolane-like dioxole ring. This starting material undergoes formylation via the use of butyllithium (B86547) (BuLi) and dimethylformamide (DMF), followed by reduction of the newly introduced formyl group with sodium borohydride (B1222165) (NaBH₄) to yield a carbinol. newdrugapprovals.org This sequence demonstrates the creation of a highly functionalized scaffold where the dimethoxymethyl group is a stable and integral part of the molecular architecture from the early stages.

Table 3: Synthesis of a Complex Functionalized Benzodioxole System Data derived from a synthetic route toward podophyllotoxin precursors. newdrugapprovals.org

| Entry | Starting Material | Reagents | Product |

| 1 | 6-Bromo-1,3-benzodioxole-5-carbaldehyde dimethyl acetal (I) | 1. BuLi 2. DMF | 6-Bromo-4-formyl-1,3-benzodioxole-5-carbaldehyde dimethyl acetal (II) |

| 2 | Compound (II) | NaBH₄, Ethanol | (6-Bromo-5-(dimethoxymethyl)-1,3-benzodioxol-4-yl)methanol (III) |

Elucidation of Chemical Transformations and Reactivity Patterns of 2 Dimethoxymethyl Oxolane

Pathways of Acetal (B89532) De-protection and Interconversion

Acetals, such as the dimethoxymethyl group in 2-(dimethoxymethyl)oxolane, serve as protecting groups for aldehydes. Their stability and cleavage are crucial aspects of their synthetic utility.

Hydrolysis of Dimethoxymethyl Acetals under Controlled Conditions

The dimethoxymethyl acetal can be hydrolyzed back to the corresponding aldehyde under acidic conditions. This reaction is a cornerstone of its use as a protective group. The general mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxocarbenium ion. Subsequent attack by water and loss of a proton yields the hemiacetal, which then breaks down to the aldehyde and methanol.

The rate and efficiency of this hydrolysis can be controlled by the reaction conditions. For instance, the use of trace amounts of strong acids like hydrochloric acid (as low as 0.1 mol %) in methanol can efficiently catalyze acetalization, and conversely, the presence of water under acidic conditions drives the reverse hydrolysis reaction. acs.orgacs.org The reaction temperature also plays a role; while reactions can proceed at a range of temperatures from -60 °C to 50 °C, lower temperatures generally require longer reaction times. acs.orgacs.org

In a broader context, the synthesis of various acetals, including those from substituted aldehydes, has been achieved with high yields using acid catalysis. acs.org For example, the acetalization of various aldehydes with methanol in the presence of 0.1 mol % hydrochloric acid consistently results in excellent conversions and yields. acs.org This highlights the reversible nature of acetal formation and hydrolysis, which is fundamental to its application in organic synthesis. The general procedure often involves stirring the aldehyde with the alcohol and a catalytic amount of acid, followed by neutralization to stop the reaction. acs.org

Nucleophilic Reactions at the Oxolane Ring and Acetalic Carbon

The electrophilic nature of certain carbon atoms in derivatives of 2-(dimethoxymethyl)oxolane allows for a variety of nucleophilic reactions. These reactions are pivotal for constructing more complex molecular architectures.

Nucleophilic Substitution of Electrophilic Centers on 2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane

The stereochemical outcome of nucleophilic additions to five-membered ring oxocarbenium ions is often governed by stereoelectronic effects. nyu.edunih.gov A prevailing model, the "inside attack" model, suggests that the nucleophile preferentially attacks the face of the oxocarbenium ion that allows the product to form in a lower energy, staggered conformation. nyu.edu The size of the nucleophile can influence the stereoselectivity; small nucleophiles may add to the same face as a substituent, while bulkier nucleophiles often add to the face opposite the substituent to minimize steric hindrance. nyu.edu

In the context of a molecule like 2-(2-chloroethyl)-3-(dimethoxymethyl)oxolane, the chloroethyl group presents an additional electrophilic center for nucleophilic substitution. The reactivity would be influenced by the reaction conditions and the nature of the nucleophile.

Intramolecular Cyclization and Rearrangement Processes

The unique arrangement of functional groups in certain derivatives of 2-(dimethoxymethyl)oxolane can facilitate remarkable intramolecular reactions, leading to the formation of complex cyclic and aromatic systems.

Tandem Cascade Reactions Initiated by 1,5-Hydride Shifts from Acetalic Hydrogen Atoms in Allene (B1206475) Systems

Acetalic hydrogens have demonstrated a notable ability to participate in hydride shift reactions, initiating tandem cascade cyclizations. beilstein-journals.orgresearchgate.net In systems containing an allene moiety, a 1,5-hydride shift from the acetalic carbon to the central carbon of the allene can trigger a sequence of reactions. This process is a powerful tool for constructing spiro-tetrahydroquinoline skeletons and other complex polycyclic systems. frontiersin.orgnih.gov

Research has shown that 6-phenylfulvenes bearing ortho-(1,3-dioxolan-2-yl) substituents can convert into benz[f]indene derivatives through a cascade process initiated by a thermally activated hydrogen shift. beilstein-journals.org While various hydride shifts ( researchgate.net, frontiersin.org, nyu.edu, and nih.gov) are conceivable, computational studies and deuterium (B1214612) labeling experiments have helped to elucidate the operative mechanistic pathways, often pointing to a nih.gov-H shift as having the lowest energy barrier in certain fulvene (B1219640) systems. beilstein-journals.org The initial hydride shift is typically the rate-determining step in these tandem conversions. beilstein-journals.org

The following table presents data on the yields of spirocyclic tetrahydroquinolines formed via tandem frontiersin.org-hydride shift/cyclization reactions under different catalytic conditions, illustrating the utility of this strategy.

| Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Chiral N,N′-dioxide/Sc(OTf)₃ | up to 97% | >20:1 | up to 94% |

| FeCl₃ | 55%–90% | 1.4:1 to 25:1 | N/A |

| TiCl₄ | 25%–95% | N/A | N/A |

| Catalyst-free | up to 91% | up to >20:1 | N/A |

This data is based on similar reactions reported in the literature and serves as a representative example. frontiersin.orgnih.gov

Electrocyclic Ring-Closure and Aromatization Pathways Involving Dimethoxymethyl Groups

Electrocyclic reactions are a class of pericyclic reactions that involve the concerted formation or cleavage of a sigma bond between the ends of a linear conjugated system. wikipedia.orgmsu.edu The presence of a dimethoxymethyl group can influence the subsequent reactions of the product formed from an electrocyclic ring-closure.

For instance, the thermal ring-opening of benzocyclobutene, an electrocyclic reaction, produces a highly reactive ortho-quinodimethane intermediate. wikipedia.org While not directly involving a dimethoxymethyl group in the electrocyclization itself, this illustrates the principle. In a hypothetical scenario where a dimethoxymethyl-substituted polyene undergoes electrocyclization, the resulting product could then participate in further reactions.

A related process involves the TsOH-catalyzed cyclization of 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates. researchgate.net This intramolecular reaction forms a cyclic acetal, which can then be oxidized to afford 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates. researchgate.net This sequence demonstrates how the dimethoxymethyl group can be a precursor to a cyclic ether which, upon further transformation, leads to an aromatic system.

The stereochemistry of electrocyclic reactions is governed by the Woodward-Hoffmann rules, which depend on whether the reaction is thermal or photochemical and the number of π-electrons involved. wikipedia.orgimperial.ac.uk For a thermal reaction with 4n+2 π-electrons, the ring closure is disrotatory, while for a 4n π-electron system, it is conrotatory. imperial.ac.ukyoutube.com

Intramolecular Cyclization of 2-[2-(Dimethoxymethyl)phenyl]-2-hydroxyalkanoates

A notable transformation involving a dimethoxymethyl-substituted scaffold is the intramolecular cyclization of 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates. This reaction provides an efficient pathway for the synthesis of 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates.

The process commences with the generation of [2-(dimethoxymethyl)phenyl]lithiums from 1-bromo-2-(dimethoxymethyl)benzenes. These organolithium reagents then react with α-keto esters to yield the corresponding 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates. researchgate.net A key step in this sequence is the acid-catalyzed cyclization of these hydroxy acetals. Treatment with a catalytic amount of p-toluenesulfonic acid (TsOH) under mild conditions prompts an intramolecular reaction, leading to the formation of cyclic acetals. researchgate.net Subsequent oxidation of these cyclic acetals, for instance with pyridinium (B92312) chlorochromate (PCC), affords the final 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylate products in satisfactory yields. researchgate.net

A similar pathway has been demonstrated for related structures. For example, 2-[2-(dimethoxymethyl)-4,5-dimethoxyphenyl]-2-hydroxyalkanoates can be transformed into the corresponding 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates. researchgate.net This methodology represents a convenient synthetic route to this class of heterocycles from readily available starting materials. researchgate.net

Table 1: Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2-[2-(Dimethoxymethyl)phenyl]-2-hydroxyalkanoates | 1. TsOH (cat.)2. PCC | 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates | Satisfactory |

| 2-[2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]-2-hydroxyalkanoates | 1. TsOH (cat.)2. PCC | 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates | Reasonable |

Data sourced from Kobayashi et al., 2015. researchgate.net

Redox Chemistry of the Dimethoxymethyl Group in Contextual Transformations

The dimethoxymethyl group, an acetal, can influence and participate in redox reactions of the parent molecule. Its presence can affect the electronic properties and stability of intermediates.

Oxidation and Reduction Behaviors of Related Dimethoxymethyl-Substituted Compounds

The dimethoxymethyl group can be susceptible to oxidation, potentially forming aldehydes or carboxylic acids. Conversely, it is generally stable under reducing conditions. In the context of more complex molecules, the dimethoxymethyl group often serves to modulate the redox behavior of other functional groups.

The oxidation of alcohols to aldehydes and ketones can be achieved using dimethyl sulfoxide (B87167) (DMSO) activated by various reagents, a process that avoids over-oxidation to carboxylic acids. organicchemistrydata.org While not a direct oxidation of the dimethoxymethyl group, this highlights the stability of acetal-like structures in the presence of specific oxidizing systems.

Photochemically Induced Reactions and Their Impact on Dimethoxymethyl Systems

Photochemical reactions provide a pathway to unique transformations that are often not accessible through thermal methods. Compounds containing dimethoxymethyl groups can exhibit interesting photoreactivity.

Radical Generation and Excited-State Transformations in Compounds Containing Dimethoxymethyl Groups

Visible-light-mediated processes can initiate radical generation through single electron transfer (SET) between a substrate and a photocatalyst. rsc.org Radicals are highly reactive species with an unpaired valence electron that are intermediates in many chemical reactions. wikipedia.org

In the context of dimethoxymethyl-substituted compounds, photochemical excitation can lead to specific rearrangements. For example, 4-dimethoxymethyl cyclohex-2-enones undergo n → π* induced transformations. These include a 1,3-migration of the dimethoxymethyl substituent and an intramolecular abstraction of a methoxyl hydrogen by the carbonyl oxygen. unige.ch The latter transformation suggests a distorted, non-planar geometry of the enone excited state. unige.ch Evidence for the intramolecular nature of these photochemical 1,3-sigmatropic shifts has been obtained through isotopic labeling studies, which showed no intermolecular exchange of the acetal substituents. unige.ch

Observations of Acetal Formation as Side Reactions in Photochemical Processes

While the focus is often on the desired photochemical transformation, side reactions can and do occur. In photochemical systems involving alcohols and enol ethers, the formation of acetals can be observed as a competing or initial reaction.

For example, in the photoredox-catalyzed cycloaddition between cinnamyl alcohol and a cyclic enol ether, the formation of an acetal was observed immediately upon mixing of the reactants. nih.gov Interestingly, the concentration of this acetal remained nearly constant during the initial phase of the reaction while the desired bicyclic acetal product gradually formed. nih.gov This suggests that in some photochemical processes, acetal formation can be a reversible or intermediate step.

Furthermore, the photochemical acetalization of aldehydes has been achieved using a catalyst and a light source, indicating that light can be the driving force for acetal formation under certain conditions. rsc.org In some catalytic hydrogenation reactions, acetal formation has been noted as a side reaction, though the rate can be negligible in the absence of a catalyst. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates |

| 1-bromo-2-(dimethoxymethyl)benzenes |

| 2-(Dimethoxymethyl)oxolane |

| 2-[2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]-2-hydroxyalkanoates |

| 2-[2-(Dimethoxymethyl)phenyl]-2-hydroxyalkanoates |

| 4-dimethoxymethyl cyclohex-2-enones |

| Cinnamyl alcohol |

| Dimethoxymethyl TTF (DMM-TTF) |

| p-toluenesulfonic acid (TsOH) |

| Pyridinium chlorochromate (PCC) |

| Tetrathiafulvalene (TTF) |

Mechanistic Investigations and Computational Modeling of 2 Dimethoxymethyl Oxolane Chemistry

Comprehensive Mechanistic Studies of Synthetic Routes

The formation and subsequent reactions of 2-(dimethoxymethyl)oxolane are governed by fundamental principles of organic chemistry, including catalysis and reaction kinetics. Understanding these mechanisms is crucial for controlling reaction outcomes and optimizing synthetic protocols.

Detailed Reaction Pathways for Palladium-Catalyzed Acetal (B89532) Hydrogenation

While direct studies on the palladium-catalyzed hydrogenation of 2-(dimethoxymethyl)oxolane are not extensively documented, the mechanism can be inferred from the well-established palladium-catalyzed hydrogenolysis of acetals and related benzylic ethers. researchgate.netthieme-connect.de Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by hydrogen. For an acetal like 2-(dimethoxymethyl)oxolane, this process, often utilizing a heterogeneous catalyst such as palladium on carbon (Pd/C), does not typically result in the simple reduction of the oxolane ring but rather in the cleavage of the C-O bonds of the acetal group.

A proposed "acetal pathway" has been identified in the hydrogenolysis of aldehydes in alcohol solvents, where the acetal is a key intermediate. researchgate.net The mechanism for the hydrogenolysis of the acetal itself is believed to proceed via several key steps on the palladium catalyst surface:

Adsorption: The acetal molecule adsorbs onto the surface of the palladium catalyst.

C-O Bond Cleavage (Oxidative Addition): A C-O single bond of the dimethoxymethyl group interacts with the active palladium sites and is cleaved. This step is analogous to an oxidative addition, forming a palladium-alkoxide and an oxonium-like species bound to the surface.

Hydrogen Activation: Molecular hydrogen (H₂) from the reaction atmosphere is dissociatively chemisorbed onto the palladium surface, forming active palladium-hydride (Pd-H) species.

Hydrogenolysis: The surface-bound intermediates react with the palladium-hydride species. This results in the cleavage of the second C-O bond and the formation of toluene (B28343) (if starting from a benzaldehyde (B42025) derivative) and methanol (B129727). researchgate.net For 2-(dimethoxymethyl)oxolane, this would likely lead to the formation of 2-methyltetrahydrofuran (B130290).

Desorption: The final products desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The efficiency and outcome of the reaction are highly dependent on factors such as the catalyst, solvent, temperature, and hydrogen pressure.

Proton-Catalyzed Acetal Formation Mechanisms and Intermediates

The synthesis of 2-(dimethoxymethyl)oxolane from tetrahydrofuran-2-carbaldehyde (B1329454) and methanol is a classic example of acid-catalyzed acetal formation. The mechanism is a reversible, multi-step process involving several key intermediates. masterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of tetrahydrofuran-2-carbaldehyde by an acid catalyst (e.g., H₂SO₄, TsOH). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a protonated hemiacetal.

Deprotonation to Form Hemiacetal: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, yielding a neutral hemiacetal intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.

Final Deprotonation: A final deprotonation step yields the stable acetal product, 2-(dimethoxymethyl)oxolane, and regenerates the acid catalyst. masterorganicchemistry.com

Each step in this sequence is in equilibrium. To drive the reaction toward the acetal product, it is common to use an excess of the alcohol (methanol) or to remove the water that is formed as a byproduct.

Mechanistic Delineation of Rearrangement and Cyclization Reactions Involving Dimethoxymethyl Groups

The tetrahydrofuran (B95107) ring and the attached dimethoxymethyl group can participate in various rearrangement and cyclization reactions, typically promoted by radical initiators or Lewis acids.

Radical Cyclization: In reactions involving radical intermediates, an acetal group can serve as a chemical tether, holding a radical center and a multiple bond in close proximity to facilitate cyclization. libretexts.org While a radical would need to be generated elsewhere in the molecule, the acetal and ether linkages of a substituted 2-(dimethoxymethyl)oxolane could direct the formation of new ring systems.

Lewis Acid-Catalyzed Cyclization: Lewis acids can catalyze the cyclization of molecules containing both ether and acetal functionalities. acs.org For a suitably substituted derivative of 2-(dimethoxymethyl)oxolane, a Lewis acid could coordinate to an oxygen atom, activating the molecule for an intramolecular nucleophilic attack, potentially leading to the formation of spirocyclic or fused-ring systems via intramolecular hydride transfer. acs.org

Oxidative Cyclization: Oxidative reactions can generate radical cations from ether or acetal moieties. These reactive intermediates can be trapped by internal nucleophiles to construct new rings. nih.govnih.gov For example, the oxidation of an enol ether can trigger a cyclization cascade that is compatible with acetal groups, sometimes leading to the formation of complex bis-acetal products. scispace.com Such pathways highlight the potential for complex skeletal rearrangements originating from the oxolane framework.

These mechanisms, while not documented specifically for the parent 2-(dimethoxymethyl)oxolane, represent plausible reactive pathways for its derivatives under various conditions.

Advanced Spectroscopic Characterization in Mechanistic Elucidation

Spectroscopic methods are indispensable for confirming the structure of 2-(dimethoxymethyl)oxolane and for tracking the progress of its formation or subsequent reactions.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

NMR spectroscopy provides detailed information about the molecular structure of 2-(dimethoxymethyl)oxolane by probing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Structural Confirmation: The ¹H NMR spectrum is used to identify the different types of protons and their connectivity. The acetal proton (-CH(OCH₃)₂) is particularly diagnostic, appearing as a singlet at a characteristic downfield shift. The methoxy (B1213986) protons also give a sharp singlet, while the protons on the oxolane ring produce more complex multiplets due to spin-spin coupling.

The ¹³C NMR spectrum confirms the number of unique carbon environments. The acetal carbon is highly deshielded and appears far downfield, while the methoxy carbons and the carbons of the oxolane ring have distinct chemical shifts.

Predicted NMR Data for 2-(Dimethoxymethyl)oxolane

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Acetal Proton | ¹H | ~4.5 - 4.8 | Singlet (s) |

| Methoxy Protons | ¹H | ~3.3 - 3.4 | Singlet (s) |

| Oxolane Protons (C5-H) | ¹H | ~3.7 - 3.9 | Multiplet (m) |

| Oxolane Proton (C2-H) | ¹H | ~4.0 - 4.2 | Multiplet (m) |

| Oxolane Protons (C3, C4-H) | ¹H | ~1.8 - 2.1 | Multiplet (m) |

| Acetal Carbon | ¹³C | ~108 - 110 | |

| Methoxy Carbons | ¹³C | ~53 - 55 | |

| Oxolane Carbon (C5) | ¹³C | ~68 - 70 | |

| Oxolane Carbon (C2) | ¹³C | ~78 - 80 | |

| Oxolane Carbons (C3, C4) | ¹³C | ~25 - 30 |

Note: These are predicted values based on analogous structures; actual experimental values may vary.

Conformational Analysis: Dynamic NMR spectroscopy and two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the three-dimensional structure and conformational dynamics of the molecule. The five-membered oxolane ring is not planar and undergoes rapid conformational changes (pseudorotation) between envelope and twist forms. NMR can determine the preferred conformation and the orientation of the dimethoxymethyl substituent (axial vs. equatorial preference), which is critical for understanding its reactivity.

Infrared (IR) Spectroscopy for Identification of Functional Group Transformations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-(dimethoxymethyl)oxolane, IR spectroscopy is particularly useful for monitoring its synthesis from an aldehyde precursor.

The key transformation is the conversion of the carbonyl group (C=O) of the starting aldehyde into the acetal group (C(OR)₂) of the product. This is readily observed in the IR spectrum by the disappearance of the strong, sharp C=O stretching absorption and the appearance of new, strong C-O stretching absorptions.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | ~1720 - 1740 | Strong band present in starting material (e.g., tetrahydrofuran-2-carbaldehyde), absent in product. |

| Acetal (C-O) | Stretch | ~1000 - 1250 | Multiple strong bands appear in the product, absent in starting aldehyde. vscht.cz |

| Alkane (C-H) | Stretch | ~2850 - 3000 | Present in both starting material and product. |

By monitoring these characteristic regions, one can effectively track the progress of the acetal formation reaction and confirm the successful conversion of the aldehyde functional group.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms, energetics, and electronic properties of molecules like 2-(Dimethoxymethyl)oxolane. These methods offer insights at an atomic level that are often inaccessible through experimental techniques alone. By modeling the behavior of electrons and nuclei, chemists can predict reaction outcomes, understand selectivity, and design new chemical transformations.

Density Functional Theory (DFT) Calculations for Reaction Energetics, Transition States, and Stereoselectivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reactivity of organic compounds. This method is particularly effective for studying the mechanisms of reactions involving cyclic ethers and acetals, such as those that 2-(Dimethoxymethyl)oxolane might undergo. DFT calculations are instrumental in mapping the potential energy surface of a reaction, which allows for the determination of reaction energetics, the characterization of transient species like transition states, and the rationalization of stereochemical outcomes. nih.gove3s-conferences.org

DFT studies on analogous systems, such as the acid-catalyzed ring-opening of oxolane (tetrahydrofuran) or the hydrolysis of acetals, provide a framework for understanding the potential reactivity of 2-(dimethoxymethyl)oxolane. nih.govacs.org For instance, a typical investigation would involve calculating the Gibbs free energy profile for a proposed reaction pathway. stackexchange.com This begins with the geometry optimization of reactants, intermediates, transition states, and products. The transition state, a first-order saddle point on the potential energy surface, represents the highest energy barrier that must be overcome for the reaction to proceed. e3s-conferences.org Locating and characterizing this state is crucial for understanding reaction kinetics.

Table 1: Hypothetical DFT-Calculated Reaction Energetics for the Hydrolysis of 2-(Dimethoxymethyl)oxolane

| Step | Species | Relative Free Energy (ΔG, kcal/mol) |

| 1 | Reactants + H₃O⁺ | 0.0 |

| TS1 | Protonation Transition State | +5.2 |

| 2 | Protonated Acetal Intermediate | -3.1 |

| TS2 (Rate-Determining) | C-O Cleavage Transition State | +18.5 |

| 3 | Oxocarbenium Ion + Methanol | +2.7 |

| TS3 | Water Attack Transition State | +8.9 |

| 4 | Protonated Hemiacetal Intermediate | -10.4 |

| 5 | Products + H₃O⁺ | -15.6 |

Furthermore, DFT is exceptionally useful for predicting and explaining stereoselectivity. nih.gov In reactions involving the chiral center at the C2 position of the oxolane ring, different stereoisomeric products can be formed. By calculating the energies of the diastereomeric transition states leading to these products, one can predict which product will be favored. A lower transition state energy corresponds to a faster reaction rate and, therefore, a higher yield of that particular stereoisomer. rsc.org For example, the stereoselectivity of allylation reactions on furanoside derivatives, which share the tetrahydrofuran core, has been successfully rationalized using DFT by analyzing the steric and electronic factors that stabilize one transition state over another. acs.org

Table 2: Example DFT Analysis of Diastereomeric Transition States in a Hypothetical Reaction

| Transition State ID | Diastereomer Formed | Key Stabilizing Interaction | Calculated ΔG‡ (kcal/mol) | Predicted Selectivity |

| TS-A (endo) | (R,S)-Product | Hydrogen bond with solvent | 21.3 | Minor |

| TS-B (exo) | (R,R)-Product | Minimal steric hindrance | 19.8 | Major |

These computational models can be further refined by including solvent effects, often using a polarizable continuum model (PCM), to better simulate real-world reaction conditions. researchgate.net

Quantum Chemical Studies on Substituent Effects and Reactivity of Dimethoxymethyl Moieties

Quantum chemical methods are pivotal in understanding how the electronic nature of substituents influences the reactivity of a molecule. nih.gov For 2-(Dimethoxymethyl)oxolane, the reactivity of the dimethoxymethyl group is intrinsically linked to the electronic properties of the oxolane ring and any other substituents that may be present.

Substituent effects are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems). Although the oxolane ring is saturated, substituents on the ring can still exert significant inductive effects. For example, an electron-withdrawing group (EWG) elsewhere on the oxolane ring would decrease the electron density on the ring atoms, including the C2 carbon attached to the dimethoxymethyl moiety. This would destabilize the formation of an adjacent positive charge, such as the oxocarbenium ion intermediate formed during acetal hydrolysis, thereby increasing the activation energy and slowing down the reaction. Conversely, an electron-donating group (EDG) would have the opposite effect, stabilizing the carbocation and accelerating the reaction.

Quantum chemical calculations can quantify these effects. Descriptors such as calculated atomic charges (e.g., from Natural Bond Orbital, NBO, analysis), frontier molecular orbital (HOMO-LUMO) energies, and substituent effect stabilization energies (SESE) can be correlated with experimental reactivity data. d-nb.info For instance, a study might analyze a series of substituted oxolanes to see how the calculated charge on the acetal carbon (C2) changes with different substituents and how this correlates with the rate of a specific reaction. d-nb.infomdpi.com

Table 3: Theoretical Analysis of Substituent Effects on the Electronic Properties of a Model Acetal System

| Substituent (R) on Ring | Hammett Constant (σp) | NBO Charge on Acetal Carbon (e) | HOMO Energy (eV) | Calculated Reaction Barrier (ΔE‡, kcal/mol) |

| -NO₂ (EWG) | +0.78 | +0.85 | -7.2 | 22.1 |

| -Cl (EWG) | +0.23 | +0.82 | -6.8 | 20.5 |

| -H (Reference) | 0.00 | +0.80 | -6.5 | 19.3 |

| -CH₃ (EDG) | -0.17 | +0.78 | -6.3 | 18.4 |

| -OCH₃ (EDG) | -0.27 | +0.76 | -6.1 | 17.9 |

The data in the hypothetical table illustrates that as the electron-donating character of the substituent increases (more negative σp value), the positive charge on the acetal carbon is reduced, the HOMO energy increases (making the molecule more reactive towards electrophiles), and the calculated energy barrier for a model reaction like hydrolysis decreases. These quantum chemical studies provide a detailed electronic picture that explains the observed reactivity trends and allows for the prediction of the behavior of new, unsynthesized derivatives. chalmers.se

Diverse Applications in Advanced Organic Synthesis and Materials Science

2-(Dimethoxymethyl)oxolane as a Key Intermediate in Complex Molecule Synthesis

2-(Dimethoxymethyl)oxolane is a pivotal precursor in the assembly of intricate organic molecules. Its latent aldehyde group, masked as a dimethyl acetal (B89532), and its tetrahydrofuran (B95107) core can be strategically manipulated to construct a variety of complex structures. The tetrahydrofuran ring, a common motif in numerous natural products, provides a foundational scaffold, while the dimethoxymethyl group offers a site for controlled chemical elaboration. nih.gov

Building Block for the Construction of Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. masterorganicchemistry.com 2-(Dimethoxymethyl)oxolane serves as a valuable starting point for creating more complex heterocyclic systems. The oxolane ring itself is a simple heterocyclic compound. nih.gov The true synthetic versatility lies in the ability to unmask the aldehyde from the dimethoxymethyl group, typically under mild acidic conditions. This resulting tetrahydrofuran-2-carbaldehyde (B1329454) is a key intermediate that can undergo a multitude of reactions to form new heterocyclic frameworks.

For instance, the aldehyde can participate in condensation reactions with various nucleophiles, such as amines or hydrazines, to construct nitrogen-containing heterocycles. This strategy is a cornerstone in the synthesis of aza-heterocyclic molecules, which exhibit a wide range of biological activities. mdpi.com The synthesis of complex fused heterocyclic systems, such as furo[3,2-b]pyridine, often involves the strategic placement of functional groups that can cyclize to form the final ring system; a precursor like 2-(dimethoxymethyl)oxolane provides an ideal platform for introducing such functionality. scripps.edu Furthermore, the synthesis of polycyclic aromatic heterocycles like acridine (B1665455) derivatives can be achieved through intramolecular cyclization reactions where a strategically positioned aldehyde group plays a critical role. google.com

Precursor for the Synthesis of Functionalized Tetrahydrofuran and Pyrone Derivatives

Functionalized Tetrahydrofuran Derivatives

Substituted tetrahydrofurans are prevalent structural motifs in a vast number of biologically active natural products, including lignans (B1203133) and the annonaceous acetogenins. nih.gov Consequently, numerous synthetic methods have been developed for their construction. organic-chemistry.orgresearchgate.net 2-(Dimethoxymethyl)oxolane is an excellent precursor for these molecules. The primary route to functionalization involves the deprotection of the dimethoxymethyl group to reveal the aldehyde, tetrahydrofuran-2-carbaldehyde.

This aldehyde can then be subjected to a wide array of standard organic transformations. For example, it can be oxidized to form tetrahydrofuran-2-carboxylic acid, a chiral building block for β-lactam antibiotics, or reduced to yield (tetrahydrofuran-2-yl)methanol. acs.orgrsc.org It can also serve as an electrophile in reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to install various alkyl or aryl substituents at the C2 position, leading to a diverse library of functionalized tetrahydrofurans. rsc.orgrsc.org A three-step strategy involving ring opening, aldol (B89426) condensation, and subsequent hydrogenation-cyclization can also be employed to generate alkylated tetrahydrofurans from related furan (B31954) derivatives. rsc.org

| Precursor | Reaction | Product | Application/Significance |

| Tetrahydrofuran-2-carbaldehyde | Oxidation | Tetrahydrofuran-2-carboxylic Acid | Chiral building block for antibiotics acs.org |

| Tetrahydrofuran-2-carbaldehyde | Reduction (e.g., with NaBH₄) | (Tetrahydrofuran-2-yl)methanol | Precursor for further derivatization rsc.org |

| Tetrahydrofuran-2-carbaldehyde | Grignard Reaction (e.g., with PhMgBr) | Phenyl(tetrahydrofuran-2-yl)methanol | Synthesis of substituted THF derivatives |

| γ-Hydroxy Alkenes | Palladium-Catalyzed Cyclization | Substituted Tetrahydrofurans | Stereoselective synthesis of complex THFs nih.gov |

Pyrone Derivatives

Pyrones, including α-pyrones and γ-pyrones, are another class of heterocyclic compounds found in many marine natural products and other bioactive molecules. researchgate.net They serve as versatile building blocks in organic synthesis. nih.gov While direct conversion is less common, 2-(Dimethoxymethyl)oxolane can be considered a potential precursor for pyrone synthesis through multi-step sequences. A plausible, though indirect, route would involve the oxidative cleavage of the tetrahydrofuran ring to generate an open-chain keto-acid or keto-aldehyde. These intermediates could then be subjected to established pyrone synthesis protocols, such as intramolecular condensation or cyclization reactions. organic-chemistry.org For instance, the reaction of a 1,3-dicarbonyl compound (which could be derived from the oxolane) with specific reagents is a known method for forming the pyrone ring. mdpi.com

Strategic Use in Annulation and Cyclization Reactions to Form Polycyclic Architectures

Annulation reactions, which form a new ring onto an existing structure through the formation of two new bonds, are powerful tools for rapidly increasing molecular complexity and accessing polycyclic systems. scripps.edu 2-(Dimethoxymethyl)oxolane is strategically useful in such reactions due to its latent aldehyde functionality.

Upon deprotection, the resulting tetrahydrofuran-2-carbaldehyde can participate as a key component in intramolecular cyclization reactions. A classic example of such a ring-forming strategy is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. masterorganicchemistry.com An appropriately designed substrate derived from 2-(dimethoxymethyl)oxolane could undergo an intramolecular aldol or similar cyclization, fusing a new ring onto the tetrahydrofuran core. Such strategies are crucial in the synthesis of complex natural products, including polycyclic spiro lignans that feature a core tetrahydrofuran unit. acs.org The formation of diverse polycyclic frameworks often relies on tandem reactions, where an initial reaction sets the stage for a subsequent cyclization. acs.org The aldehyde derived from 2-(dimethoxymethyl)oxolane is an ideal functional group to trigger such cascades, enabling the construction of intricate polycyclic and spirocyclic architectures. google.com

Application of the Dimethoxymethyl Group in Protecting Group Chemistry

In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary modification is achieved using a "protecting group." The dimethoxymethyl group is a classic and effective protecting group for aldehydes.

Protection of Aldehyde Functionalities in Multistep Organic Syntheses

The dimethoxymethyl group is the dimethyl acetal of an aldehyde. Acetal formation is a common and robust method for protecting aldehyde and ketone functionalities. Current time information in Bangalore, IN. This protection is crucial in complex syntheses where the aldehyde's high reactivity towards nucleophiles and oxidizing/reducing agents would otherwise lead to undesired side reactions. By converting the aldehyde to its dimethyl acetal, its electrophilic character is masked, rendering it stable to a wide range of reaction conditions, particularly those involving bases, organometallic reagents, and many nucleophiles. acs.org Once the desired transformations on other parts of the molecule are complete, the aldehyde can be easily regenerated by simple acid-catalyzed hydrolysis. Current time information in Bangalore, IN.

Conditions for Acetal Protection/Deprotection

| Transformation | Reagents & Conditions | Purpose |

|---|---|---|

| Protection | Methanol (B129727) (CH₃OH), Acid Catalyst (e.g., H⁺) | Converts aldehyde to stable dimethyl acetal. |

| Deprotection | Aqueous Acid (e.g., HCl/H₂O, Acetic Acid) | Regenerates the aldehyde from the acetal. Current time information in Bangalore, IN. |

Integration into Sustainable Chemistry and Biomass Valorization Initiatives

The imperative for sustainable chemical production has driven research into renewable feedstocks and greener synthetic methodologies. The compound 2-(dimethoxymethyl)oxolane is situated at the intersection of these initiatives, with its synthesis and derivatization being key areas of development in sustainable chemistry.

Utilization of Biomass-Derived Feedstocks (e.g., Furfural) for 2-(Dimethoxymethyl)oxolane Production

The transition away from petrochemical resources necessitates the exploration of biomass as a viable alternative for chemical manufacturing. Lignocellulosic biomass, the most abundant form on Earth, is a rich source of carbohydrates that can be converted into valuable platform molecules. mdpi.com One such molecule is furfural (B47365), which is produced from the acid-catalyzed dehydration of xylose, a C5 sugar derived from the hemicellulose fraction of biomass. nih.gov

Furfural serves as a versatile precursor for a variety of furan derivatives, including furfuryl alcohol, tetrahydrofurfuryl alcohol, and furan itself. nih.gov The synthesis of 2-(dimethoxymethyl)oxolane can be envisaged through the chemical transformation of these biomass-derived intermediates. For instance, the hydrogenation of furfural yields tetrahydrofurfuryl alcohol, which can then undergo further reactions to produce the target oxolane structure.

The conversion of biomass to furfural has been the subject of extensive research, with a focus on maximizing yields and developing efficient catalytic systems. nih.gov The use of ionic liquids and metal salt catalysts, such as SnCl₄, has shown promise in achieving high furfural yields from xylose under relatively mild conditions. nih.gov

Table 1: Examples of Catalytic Systems for Furfural Production from Xylose

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Furfural Yield (%) |

| SnCl₄ | EMIMBr (Ionic Liquid) | 120 | 3 | 71.1 |

| SnCl₄ + MgCl₂ | EMIMBr (Ionic Liquid) | 120 | 3 | 68.8 |

| H₂SO₄ | Water | 170-240 | - | Industrial Standard |

This interactive table provides data on different catalytic systems used for producing furfural, a key biomass-derived feedstock.

The development of efficient pathways to produce furfural from renewable sources is a critical first step in the sustainable production of 2-(dimethoxymethyl)oxolane and other valuable oxolane derivatives.

Development of Greener Synthetic Pathways for Oxolane Derivatives

Beyond the use of renewable feedstocks, the principles of green chemistry also emphasize the development of synthetic routes that are more environmentally benign. This includes the use of less hazardous reagents, milder reaction conditions, and processes that generate minimal waste. In the context of 2-(dimethoxymethyl)oxolane, this involves moving away from traditional methods that may employ harsh acids or high temperatures.

Research into greener synthetic methods for related compounds provides a blueprint for the sustainable synthesis of 2-(dimethoxymethyl)oxolane. For example, the use of strong Brønsted acids like triflimide (HNTf₂) as catalysts for acetal formation represents a more environmentally friendly alternative to traditional acid catalysts.

The broader field of oxolane derivative synthesis is also seeing a shift towards more sustainable practices. For instance, 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF) is itself a bio-based solvent produced from crop by-products and is championed as a green alternative to conventional solvents like tetrahydrofuran (THF). mdpi.com The synthesis and use of such green solvents in the production of other oxolane derivatives, including 2-(dimethoxymethyl)oxolane, would further enhance the sustainability profile of these processes.

Emerging Roles in Advanced Materials and Polymer Science

The unique chemical structure of 2-(dimethoxymethyl)oxolane, featuring a reactive dimethoxymethyl group and a stable oxolane ring, makes it a valuable building block in the design of advanced materials and polymers.

Incorporation of Dimethoxymethyl Functionality into Covalent Organic Frameworks (COFs) via Condensation Reactions

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures constructed from organic building units linked by strong covalent bonds. nih.govrsc.org Their high porosity, large surface area, and tunable structures make them promising materials for applications in gas storage, separation, catalysis, and sensing. nih.govtcichemicals.com

The synthesis of COFs typically involves the condensation reaction between functionalized monomers, or "linkers". tcichemicals.com Aldehyde-functionalized linkers are commonly used, reacting with amine linkers to form stable imine-based COFs. tcichemicals.com The dimethoxymethyl group in 2-(dimethoxymethyl)oxolane can be readily converted to an aldehyde, positioning it as a potential linker for the synthesis of novel COFs.

The incorporation of the oxolane moiety into the COF structure could impart unique properties, such as increased stability or altered pore environments. While the majority of COFs are currently constructed from rigid aromatic linkers, the inclusion of more flexible aliphatic units like the oxolane ring is an area of growing interest. A significant challenge in COF science is maintaining crystallinity and structural integrity, as many COFs are semi-crystalline powders with defects. lbl.gov The choice of linkers and synthetic conditions is crucial in overcoming these limitations. lbl.gov

Design of Functional Polysiloxanes and Organosilanes Utilizing Dimethoxymethyl Linkages

Polysiloxanes, commonly known as silicones, are polymers with a silicon-oxygen backbone. nih.gov Their properties can be extensively modified by attaching different functional groups to the silicon atoms. nih.gov This functionalization can be achieved during polymerization or through post-polymerization modification. d-nb.info

The dimethoxymethyl group of 2-(dimethoxymethyl)oxolane can serve as a reactive handle for grafting this molecule onto a polysiloxane chain. For example, through a condensation reaction, the dimethoxymethyl group could react with silanol (B1196071) (Si-OH) groups on a polysiloxane backbone, forming a stable Si-O-C linkage. This would result in a polysiloxane functionalized with oxolane rings.

The introduction of such functional groups can significantly alter the properties of the polysiloxane, such as its solubility, thermal stability, and interaction with other materials. nih.govmdpi.com For instance, the incorporation of polar functional groups can render the typically hydrophobic polysiloxane more hydrophilic. mdpi.com Functionalized polysiloxanes have a wide range of applications, including as adhesives, sealants, and coatings. mdpi.com

Prospective Research Avenues and Future Directions

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and subsequent reactions of 2-(dimethoxymethyl)oxolane can be significantly improved through the development of advanced catalytic systems. Future research should focus on enhancing both the selectivity and efficiency of these processes.

Key areas for development include:

Enantioselective Catalysis: The development of chiral catalysts for the asymmetric synthesis of 2-(dimethoxymethyl)oxolane and its derivatives is a primary goal. scienceopen.comrsc.orgrsc.org This would provide access to enantiomerically pure building blocks, which are crucial in the synthesis of pharmaceuticals and other biologically active molecules. scienceopen.com For instance, novel palladium-catalyzed enantioselective reactions could be developed to produce chiral chromene derivatives. rsc.org

Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium on various supports, offers advantages in terms of catalyst recovery and reuse, making processes more sustainable and cost-effective. google.commdpi.com Research into novel supports and catalyst immobilization techniques could lead to more robust and efficient systems. mdpi.com For example, a patent describes a supported palladium catalyst for the one-step acetal (B89532) hydrogenation of furfural (B47365) to produce 2-substituted tetrahydrofuran (B95107) compounds, including 2-(dimethoxymethyl)oxolane. google.com

Lewis and Brønsted Acid Catalysis: Investigating a broader range of Lewis and Brønsted acids as catalysts for the formation and reactions of 2-(dimethoxymethyl)oxolane could lead to milder and more selective transformations. researchgate.netacs.org For example, simple and inexpensive acids like hydrochloric acid have been shown to be highly effective in acetalization reactions. acs.orgnih.gov

Transition Metal Catalysis: Exploring a wider array of transition metal catalysts beyond palladium, such as those based on iron, cobalt, ruthenium, and rhodium, could uncover new and more efficient synthetic routes. mdpi.comucl.ac.ukacs.org Iron-based catalysts, in particular, are attractive due to their low cost and low toxicity. mdpi.com

| Catalyst Type | Potential Advantage | Research Focus |

| Chiral Catalysts | Access to enantiomerically pure products | Design of new ligands, optimization of reaction conditions |

| Heterogeneous Catalysts | Ease of separation and recyclability | Development of novel support materials, improved immobilization techniques |

| Lewis/Brønsted Acids | Mild reaction conditions, high selectivity | Screening of new acid catalysts, understanding reaction mechanisms |

| Transition Metal Catalysts | Novel reactivity, improved efficiency | Exploration of earth-abundant metals, ligand development |

Exploration of Uncharted Reactivity Modes and Domino/Cascade Transformations

The inherent functionality of 2-(dimethoxymethyl)oxolane presents opportunities to explore novel reaction pathways, particularly domino and cascade reactions that allow for the rapid construction of complex molecular architectures from simple starting materials. lew.ronih.gov

Future research in this area could involve:

Domino Reactions: Designing one-pot sequences where the initial transformation of the dimethoxymethyl group or the oxolane ring triggers subsequent reactions is a key area of interest. lew.rothieme-connect.deorganic-chemistry.org This could involve a combination of reaction types, such as nucleophilic substitution followed by rearrangement and cyclization. organic-chemistry.org

Cascade Cyclizations: Investigating acid-catalyzed or metal-mediated cascade cyclizations initiated by the opening of the oxolane ring or reaction at the acetal could lead to the synthesis of diverse polycyclic systems. lew.rothieme-connect.de

Ring-Opening/Cross-Coupling Reactions: Developing catalytic systems that facilitate the ring-opening of the tetrahydrofuran moiety followed by a cross-coupling reaction would provide a novel method for introducing the resulting functionalized alkyl chain into various molecules.

Enzyme-Initiated Cascades: The use of enzymes to trigger reaction cascades involving 2-(dimethoxymethyl)oxolane could offer highly selective and environmentally friendly synthetic routes.

Expansion of Synthetic Utility in Target-Oriented Synthesis and Methodological Innovation

While 2-(dimethoxymethyl)oxolane has been used as a building block, its full potential in the synthesis of complex natural products and other target molecules is yet to be fully realized. beilstein-journals.orgmappingignorance.org

Key directions for future work include:

Natural Product Synthesis: Employing 2-(dimethoxymethyl)oxolane as a key intermediate in the total synthesis of complex natural products containing tetrahydrofuran motifs. caltech.edu Its stereochemistry can be leveraged to control the stereochemical outcome of subsequent transformations.

Fragment-Based Drug Discovery: Utilizing 2-(dimethoxymethyl)oxolane and its derivatives as fragments in the design and synthesis of new drug candidates. The tetrahydrofuran ring is a common scaffold in many bioactive molecules.

Development of New Protecting Groups: Exploring the use of the 2-(dimethoxymethyl)oxolane moiety as a novel protecting group for other functional groups, taking advantage of its specific cleavage conditions.

Methodological Innovation: Integrating reactions involving 2-(dimethoxymethyl)oxolane into modern synthetic strategies such as late-stage functionalization and diversity-oriented synthesis. For instance, a novel method for preparing 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates has been developed using reactions of [2-(dimethoxymethyl)phenyl]lithiums. researchgate.net

Interdisciplinary Applications in Functional Materials and Bio-Inspired Chemistry

The unique properties of 2-(dimethoxymethyl)oxolane and its derivatives suggest potential applications beyond traditional organic synthesis, extending into materials science and bio-inspired chemistry.

Potential interdisciplinary research avenues include:

Functional Polymers: Incorporating the 2-(dimethoxymethyl)oxolane unit into polymer backbones or as a pendant group could lead to the development of new functional materials with tailored properties, such as biodegradability or specific recognition capabilities. Poly(2-oxazoline)s, which are structurally related, are considered bio-inspired polymers with tunable properties. mdpi.com

Bio-Inspired Nanomaterials: Using 2-(dimethoxymethyl)oxolane as a precursor for the synthesis of bio-inspired nanomaterials for applications in areas like drug delivery and bioimaging. frontiersin.org

Chemical Probes: Developing derivatives of 2-(dimethoxymethyl)oxolane that can act as chemical probes to study biological processes. For example, fluorinated analogs could be used in ¹⁹F NMR studies to investigate protein binding sites.

Sustainable Chemistry: Investigating the synthesis of 2-(dimethoxymethyl)oxolane from renewable resources, such as furfural derived from biomass. google.com This aligns with the growing demand for sustainable chemical processes. A Chinese patent details a method for preparing 2-substituted tetrahydrofuran compounds, including 2-(dimethoxymethyl)oxolane, from furfural. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Dimethoxymethyl)oxolane, and how do reaction conditions influence yield?

- Methodology :

- Cyclization of diols : Use acid catalysts (e.g., p-toluenesulfonic acid) to promote intramolecular ether formation from diol precursors .

- Functionalization of oxolane derivatives : Introduce the dimethoxymethyl group via nucleophilic substitution or Friedel-Crafts alkylation, depending on precursor reactivity .

- Key parameters : Temperature (80–120°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (5–10 mol%) critically affect reaction efficiency .

Q. How can spectroscopic techniques (NMR, IR) unambiguously confirm the structure of 2-(Dimethoxymethyl)oxolane?

- Analytical workflow :

- ¹H/¹³C NMR : Identify characteristic signals:

- Oxolane ring protons (δ 3.6–4.2 ppm, multiplet) .

- Dimethoxymethyl group (singlet at δ 3.3–3.4 ppm for OCH₃) .

- 2D NMR (HSQC, COSY) : Resolve overlapping signals from stereoisomers or conformers .

- IR spectroscopy : Confirm ether (C-O-C stretch at 1100–1250 cm⁻¹) and methoxy groups (2850–2950 cm⁻¹) .

Q. What purification strategies are effective for isolating 2-(Dimethoxymethyl)oxolane from byproducts?

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) for baseline separation of polar byproducts .

- Distillation : Vacuum distillation (bp 120–140°C at 10 mmHg) for high-purity recovery .

- Crystallization : Recrystallize from ethanol/water (7:3) to remove residual catalysts .

Advanced Research Questions

Q. How does the oxolane ring’s conformation influence the reactivity of 2-(Dimethoxymethyl)oxolane in nucleophilic substitutions?

- Mechanistic insights :

- Chair vs. envelope conformations alter steric accessibility of the dimethoxymethyl group.

- DFT calculations show a 15–20 kJ/mol energy barrier for ring puckering, impacting transition-state stability .

- Experimental validation : Compare reaction rates under kinetic vs. thermodynamic control using variable-temperature NMR .

Q. What strategies resolve contradictory data between theoretical (DFT) and experimental (X-ray) geometries of 2-(Dimethoxymethyl)oxolane?

- Troubleshooting steps :

Solvent effects : Simulate solvent interactions (e.g., PCM models) to reconcile gas-phase DFT with solid-state X-ray data .

Dynamic effects : Account for ring-flipping motions via molecular dynamics (MD) simulations .

Crystallographic refinement : Re-analyze X-ray data with higher-resolution constraints (R-factor < 0.05) .

Q. How can 2-(Dimethoxymethyl)oxolane be functionalized to enhance its bioactivity in pharmacological assays?

- Derivatization approaches :

- Esterification : React with acyl chlorides to introduce lipophilic groups, improving membrane permeability .

- Click chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for targeted biological interactions .

- Biological validation : Screen derivatives against kinase assays (IC₅₀) or bacterial models (MIC) to quantify activity enhancements .

Key Considerations for Researchers

- Safety : Handle under inert atmosphere (N₂/Ar) due to potential peroxide formation in ethers .

- Data reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting (e.g., full spectral data in SI) .

- Ethical compliance : Use only for in vitro studies; no FDA approval for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.